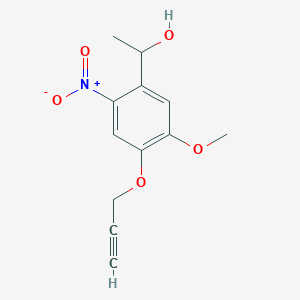

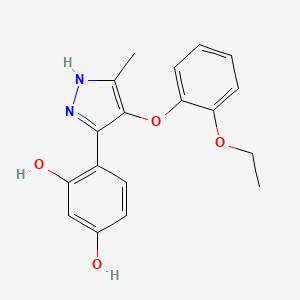

![molecular formula C17H15Cl2N3O3 B2357187 4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097934-09-1](/img/structure/B2357187.png)

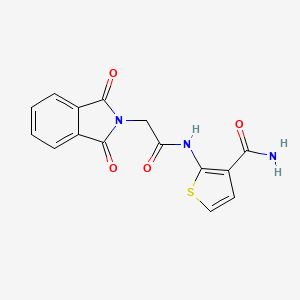

4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential application in scientific research.

Applications De Recherche Scientifique

- Researchers have developed novel microfluidic paper-based analytical devices for the ratiometric fluorescence determination of 2,4-D . These devices utilize fluorescence resonance energy transfer (FRET) between nitrobenzoxadiazole (NBD) and CdTe quantum dots (QDs). The rapid and selective visual detection of 2,4-D is achieved, making it valuable for pesticide contamination monitoring in food safety and environmental samples.

- 2,4-D and its derivatives show promise as anti-inflammatory agents by selectively inhibiting the COX-2 enzyme . These compounds could contribute to the development of novel anti-inflammatory drugs.

- Efforts have been made to enhance the efficiency of palladium (Pd)-based electrodes for dechlorination. 2,4-D serves as a probe molecule for chlorinated organic compounds (COCs) in this context. Pd-anchored Ni(OH)₂/Ni-foam bifunctional electrodes have been successfully applied for reductive dechlorination of COCs, including 2,4-D .

Fluorescence Detection of 2,4-Dichlorophenoxyacetic Acid

Anti-Inflammatory Properties

Electrocatalytic Dechlorination

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2, 4-dichlorophenoxyacetamide chalcone hybrids, have been reported to targetc-Met kinase . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .

Mode of Action

Based on the structural similarity to 2, 4-dichlorophenoxyacetamide chalcone hybrids, it can be inferred that the compound may interact with its target, c-met kinase, leading to inhibition of the kinase’s activity . This inhibition could result in the disruption of several signaling pathways involved in cancer progression .

Biochemical Pathways

C-met kinase, a potential target of this compound, is known to activate several signaling pathways involved in embryonic development, tissue regeneration, and damage repair . Inhibition of c-Met kinase could potentially disrupt these pathways, affecting cellular processes and leading to antiproliferative effects .

Pharmacokinetics

Compounds with similar structures are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Based on the potential target of this compound, c-met kinase, it can be inferred that the compound may have antiproliferative effects on cancer cells . Inhibition of c-Met kinase could potentially disrupt cellular processes, leading to the inhibition of cancer cell growth and migration .

Propriétés

IUPAC Name |

4-[2-(2,4-dichlorophenoxy)acetyl]-1-pyridin-3-ylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O3/c18-12-3-4-15(14(19)8-12)25-11-17(24)21-6-7-22(16(23)10-21)13-2-1-5-20-9-13/h1-5,8-9H,6-7,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZGEUOECLRZHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2357105.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2357108.png)

![2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid](/img/structure/B2357112.png)

![1H-Indazol-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2357116.png)